molecular formula C26H50O4S B3395880 3,3'-Thiobis(propionic acid decyl) ester CAS No. 4275-40-5

3,3'-Thiobis(propionic acid decyl) ester

Cat. No.: B3395880
CAS No.: 4275-40-5
M. Wt: 458.7 g/mol
InChI Key: YODSJFCDKPWAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of propionic acid and contains a sulfur atom linking two propionic acid decyl ester groups. It is commonly used as an antioxidant in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Thiobis(propionic acid decyl) ester typically involves the esterification of 3,3’-thiodipropionic acid with decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of 3,3’-Thiobis(propionic acid decyl) ester follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanol to a reactor containing 3,3’-thiodipropionic acid and an acid catalyst. The reaction mixture is heated and stirred to achieve complete esterification. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3’-Thiobis(propionic acid decyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Thiobis(propionic acid decyl) ester has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 3,3’-Thiobis(propionic acid decyl) ester is its antioxidant activity. The sulfur atom in the compound can react with free radicals, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is particularly useful in protecting polymers and other materials from degradation caused by exposure to oxygen and other reactive species .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Thiobis(propionic acid dodecyl) ester: Similar structure but with dodecyl groups instead of decyl groups.

    3,3’-Thiobis(propionic acid octyl) ester: Similar structure but with octyl groups instead of decyl groups.

    3,3’-Thiobis(propionic acid hexyl) ester: Similar structure but with hexyl groups instead of decyl groups.

Uniqueness

3,3’-Thiobis(propionic acid decyl) ester is unique due to its specific decyl ester groups, which provide distinct physical and chemical properties compared to its analogs. These properties include solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODSJFCDKPWAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3'-Thiobis(propionic acid decyl) ester
Reactant of Route 2
Reactant of Route 2
3,3'-Thiobis(propionic acid decyl) ester
Reactant of Route 3
Reactant of Route 3
3,3'-Thiobis(propionic acid decyl) ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,3'-Thiobis(propionic acid decyl) ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3'-Thiobis(propionic acid decyl) ester
Reactant of Route 6
Reactant of Route 6
3,3'-Thiobis(propionic acid decyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.